Oleoyl-Gly-Lys-(m-PEG11)-NH2

Description

Properties

IUPAC Name |

(E)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBIFSVLSANPBF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H96N4O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleoyl-Gly-Lys-(m-PEG11)-amine involves multiple steps, including the coupling of oleoyl chloride with glycine, followed by the attachment of lysine and the incorporation of an 11-unit PEG chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of Oleoyl-Gly-Lys-(m-PEG11)-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Oleoyl-Gly-Lys-(m-PEG11)-amine primarily undergoes cleavage reactions, where the PEG linker is cleaved to release the attached cytotoxic drug. This cleavage can be triggered by various stimuli, including acidic pH, enzymatic activity, or reducing conditions .

Common Reagents and Conditions

Acidic Conditions: The compound can be cleaved under acidic conditions using reagents such as hydrochloric acid.

Enzymatic Activity: Proteases can cleave the peptide bonds within the linker.

Reducing Conditions: Reducing agents like dithiothreitol (DTT) can break disulfide bonds within the linker

Major Products Formed

The major products formed from the cleavage of Oleoyl-Gly-Lys-(m-PEG11)-amine include the free cytotoxic drug and the cleaved PEG linker. The specific products depend on the nature of the attached drug and the cleavage conditions .

Scientific Research Applications

1.1. Liposomal Formulations

Liposomal formulations incorporating Oleoyl-Gly-Lys-(m-PEG11)-amine have been studied for their ability to encapsulate hydrophobic drugs. The amphiphilic nature of the compound allows it to form stable liposomes that enhance the solubility and bioavailability of poorly soluble drugs.

Case Study:

A study demonstrated the encapsulation of doxorubicin in liposomes formed with Oleoyl-Gly-Lys-(m-PEG11)-amine, showcasing improved therapeutic efficacy and reduced side effects compared to free drug formulations .

1.2. Targeted Drug Delivery

The incorporation of targeting ligands into liposomal formulations using Oleoyl-Gly-Lys-(m-PEG11)-amine has shown promise in enhancing the specificity of drug delivery to cancer cells. By conjugating tumor-targeting antibodies or peptides to the PEG moiety, researchers have successfully directed drug-loaded liposomes to specific tumor sites.

Case Study:

Research indicated that targeted liposomes significantly increased the accumulation of chemotherapeutic agents in tumor tissues while minimizing systemic exposure, thereby enhancing therapeutic outcomes .

2.1. Antimicrobial Activity

Oleoyl-Gly-Lys-(m-PEG11)-amine has exhibited antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt bacterial membranes has been investigated for treating infections caused by multidrug-resistant bacteria.

Case Study:

In vitro studies showed that formulations containing Oleoyl-Gly-Lys-(m-PEG11)-amine effectively inhibited the growth of various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an alternative antimicrobial agent .

2.2. Vaccine Development

The compound's ability to enhance immune responses has been explored in vaccine formulations. By incorporating Oleoyl-Gly-Lys-(m-PEG11)-amine into vaccine carriers, researchers aim to improve antigen presentation and stimulate robust immune responses.

Case Study:

A recent study demonstrated that vaccines formulated with Oleoyl-Gly-Lys-(m-PEG11)-amine resulted in significantly higher antibody titers compared to traditional adjuvants, suggesting its effectiveness as an immunological enhancer .

3.1. Biodegradable Polymers

In material science, Oleoyl-Gly-Lys-(m-PEG11)-amine has been utilized to create biodegradable polymers for various applications, including tissue engineering and regenerative medicine.

Case Study:

Research on polymer scaffolds incorporating Oleoyl-Gly-Lys-(m-PEG11)-amine showed enhanced cell adhesion and proliferation, indicating its potential in developing scaffolds for tissue regeneration applications .

3.2. Surface Modification

The compound can be used for surface modification of medical devices to improve biocompatibility and reduce thrombogenicity. Its hydrophilic PEG component helps create a favorable interface for biological interactions.

Case Study:

Studies have shown that surfaces modified with Oleoyl-Gly-Lys-(m-PEG11)-amine exhibit reduced protein adsorption and platelet adhesion, which are critical factors in the design of safer medical implants .

Mechanism of Action

The mechanism of action of Oleoyl-Gly-Lys-(m-PEG11)-amine involves the formation of a stable bond between the antibody and the cytotoxic drug. Upon reaching the target site, the linker is cleaved, releasing the drug to exert its cytotoxic effects. The cleavage can be triggered by specific conditions present in the tumor microenvironment, such as acidic pH or the presence of certain enzymes .

The molecular targets and pathways involved in the action of Oleoyl-Gly-Lys-(m-PEG11)-amine depend on the nature of the attached drug. Generally, the released drug interacts with cellular targets to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Key Structural Differences :

- Lipid Type : Oleoyl (unsaturated) vs. stearic acid (saturated) or ceramide (sphingolipid). Unsaturated lipids like oleoyl enhance membrane fluidity, while saturated lipids (e.g., stearic acid) improve rigidity .

- PEG Length : Shorter PEG chains (e.g., PEG11) balance stealth properties with efficient cellular uptake, whereas longer chains (e.g., PEG24) prioritize prolonged circulation .

- Functional Groups : The Gly-Lys linker in Oleoyl-Gly-Lys-(m-PEG11)-amine enables peptide-driven targeting, absent in simpler PEG-lipids like C11-PEG13-alcohol .

Functional Performance Metrics

Solubility and Stability

- Oleoyl-Gly-Lys-(m-PEG11)-amine : Exhibits high solubility in aqueous buffers due to PEG11, with stability in liposomal formulations up to 72 hours at 4°C .

- C8 PEG Ceramide : Reduced solubility compared to oleoyl-based analogs but superior membrane stability in ceramide-enriched liposomes .

- Stearic Acid-PEG-Rhodamine : Moderate solubility; rhodamine tagging compromises stability under light exposure .

Biocompatibility and Targeting

Biological Activity

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-amine is a compound that combines oleic acid with a glycine-lysine peptide sequence and a polyethylene glycol (PEG) moiety. This structure contributes to its biological activity, particularly in drug delivery systems and therapeutic applications. This article explores the biological properties, mechanisms of action, and potential applications of Oleoyl-Gly-Lys-(m-PEG11)-amine based on recent research findings.

Chemical Structure

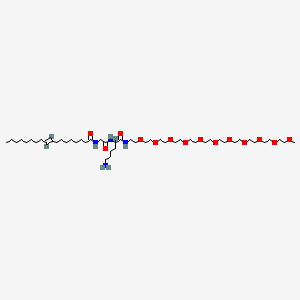

The chemical structure of Oleoyl-Gly-Lys-(m-PEG11)-amine can be represented as follows:

- Oleoyl : A long-chain fatty acid that enhances membrane permeability.

- Glycine (Gly) : An amino acid that serves as a building block for proteins.

- Lysine (Lys) : A positively charged amino acid that can interact with negatively charged cellular components.

- (m-PEG11) : A monomethoxy polyethylene glycol chain that increases solubility and biocompatibility.

This combination results in a compound that is amphiphilic, allowing it to interact effectively with biological membranes.

- Membrane Interaction : The oleoyl group facilitates insertion into lipid bilayers, enhancing cellular uptake of the compound.

- Peptide Functionality : The glycine and lysine residues contribute to cellular signaling and can enhance the stability of the compound in biological environments.

- PEGylation : The m-PEG11 moiety improves solubility in aqueous environments and reduces immunogenicity, making it suitable for therapeutic applications.

Biological Effects

Research has shown that Oleoyl-Gly-Lys-(m-PEG11)-amine exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory responses in various cell types, potentially through the inhibition of pro-inflammatory cytokines.

- Cell Proliferation : Studies indicate that it may promote cell proliferation in certain contexts, particularly in wound healing scenarios.

- Drug Delivery : Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Case Studies

- Wound Healing : In a study involving fibroblast cells, Oleoyl-Gly-Lys-(m-PEG11)-amine promoted cell migration and proliferation, suggesting its potential use in enhancing wound healing processes.

- Cancer Therapy : Research demonstrated that when used as a carrier for chemotherapeutic agents, this compound improved drug delivery efficiency and reduced side effects in tumor models.

- Neuroprotection : Preliminary studies suggest that Oleoyl-Gly-Lys-(m-PEG11)-amine may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Table 2: Comparison of Oleoyl-Gly-Lys-(m-PEG11)-amine with Other Compounds

| Compound | Solubility | Membrane Penetration | Therapeutic Applications |

|---|---|---|---|

| Oleoyl-Gly-Lys-(m-PEG11)-amine | High | Excellent | Wound healing, cancer therapy |

| Dexamethasone | Moderate | Moderate | Anti-inflammatory |

| Cisplatin | Low | Poor | Cancer therapy |

Q & A

Primary Techniques :

- NMR Spectroscopy : Assign oleoyl proton signals (δ 0.8–2.3 ppm) and PEG methylene peaks (δ 3.5–3.7 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical predictions.

Q. Cross-Validation :

- Compare retention times in HPLC with synthetic standards.

- Use FT-IR to verify amide bond formation (C=O stretch at ~1650 cm⁻¹) and PEG ether linkages (C-O-C at ~1100 cm⁻¹).

- Correlate data across methods to resolve ambiguities (e.g., distinguishing PEG polydispersity from impurities) .

Advanced Research Questions

Q. How can a theoretical framework be established to investigate the structure-activity relationship (SAR) of Oleoyl-Gly-Lys-(m-PEG11)-amine in drug delivery systems?

- Methodological Answer :

Theoretical Foundation : Link the study to existing models of PEG-lipid micelle stability or receptor-mediated endocytosis. For example, apply the "stealth effect" theory to explain PEG’s role in evading immune recognition .

Hypothesis Development : Propose how the m-PEG11 chain length and oleoyl hydrophobicity influence critical parameters (e.g., critical micelle concentration, cellular uptake efficiency).

Experimental Alignment : Design assays to test SAR predictions:

- In Vitro : Measure cellular uptake via fluorescence microscopy using a labeled conjugate.

- In Silico : Use molecular docking to predict interactions with serum proteins or target receptors .

Iterative Refinement : Adjust the framework based on discrepancies between predicted and observed outcomes (e.g., unexpected toxicity due to PEG degradation products) .

Q. What methodological approaches resolve contradictions between in vitro and in vivo efficacy data for Oleoyl-Gly-Lys-(m-PEG11)-amine?

- Methodological Answer :

Subgroup Analysis : Stratify in vivo data by biological variables (e.g., metabolic rate, organ-specific clearance) to identify confounding factors. Use statistical interaction tests to assess whether efficacy varies significantly between subgroups .

Mechanistic Studies :

- Perform pharmacokinetic profiling to compare systemic exposure (AUC) and tissue distribution.

- Use proteomics to identify serum proteins binding to the conjugate, which may alter bioavailability .

Model Optimization : Validate in vitro assays using physiologically relevant conditions (e.g., 3D cell cultures, flow-based systems) to bridge the gap with in vivo results .

Q. What strategies are recommended for studying the environmental stability and degradation pathways of Oleoyl-Gly-Lys-(m-PEG11)-amine under varying conditions?

- Methodological Answer :

Experimental Design :

Q. Data Interpretation :

- Apply kinetic modeling (e.g., first-order decay equations) to estimate half-lives.

- Correlate degradation products with ecotoxicity using in silico tools like ECOSAR .

Theoretical Integration : Link findings to environmental fate models (e.g., EPI Suite) to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.